
3-(3,5-Difluorophenoxy)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-(3,5-Difluorophenoxy)propanoic acid often involves multi-step chemical reactions, starting from basic organic or inorganic substrates. For example, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids outlines a continuous process, highlighting the intricacies involved in synthesizing complex molecules (Orlinskii, 1996). Similarly, the synthesis and structural studies of two uracil derivatives provide insights into the crystalline structure of related compounds, showcasing the detailed analytical techniques required to understand their formation (Yao et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds like 3-(3,5-Difluorophenoxy)propanoic acid is crucial for understanding their chemical behavior and potential applications. X-ray diffraction and spectroscopic methods are commonly used to elucidate structural details. For instance, the crystal structures of uracil derivatives have been determined through X-ray diffraction, providing valuable information on their molecular arrangements and interactions (Yao et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 3-(3,5-Difluorophenoxy)propanoic acid can be inferred from studies on similar compounds. For example, the deoxyfluorination of carboxylic acids with CpFluor demonstrates the potential for transforming carboxylic acids into acyl fluorides or amides, indicating versatile reactivity and applicability in synthetic chemistry (Wang et al., 2021).
Physical Properties Analysis
The physical properties of compounds like 3-(3,5-Difluorophenoxy)propanoic acid, such as solubility, melting point, and stability, are essential for their practical use. While specific studies on this compound are not available, research on structurally related molecules provides insight. For example, the study on polymorphism in pharmaceutical compounds emphasizes the significance of crystal structure on physical properties, which could be relevant for understanding the behavior of 3-(3,5-Difluorophenoxy)propanoic acid under different conditions (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are pivotal for the application of 3-(3,5-Difluorophenoxy)propanoic acid. Studies on related compounds, such as the synthesis and reactivity of 3-(triphenylgermyl)propanoic acid, shed light on potential chemical behaviors and reactions that could be expected from 3-(3,5-Difluorophenoxy)propanoic acid (Zheng et al., 1994).
Wissenschaftliche Forschungsanwendungen
Safety Evaluation in Food Contact Materials
- Substance Safety : A study by EFSA assessed the safety of a related compound, 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], concluding no safety concerns for consumers if used under specific conditions in the polymerization of fluoropolymers for food contact materials (Andon et al., 2011).
Environmental Impact and Public Health
- Environmental Exposure : Research focused on the environmental presence and human body burden of perfluorinated substances, including a related compound, ADONA, highlighting the importance of monitoring and managing these substances due to their persistence and potential toxic effects (Fromme et al., 2017).
Industrial Applications and Toxicity Assessment
- Industrial Use and Toxicity : A study on 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt detailed its use as a processing aid in fluoropolymer manufacture and evaluated its absorption, distribution, metabolism, excretion, and kinetics in animal models, underlining its rapid absorption and elimination (Gannon et al., 2016).
Advanced Material Development
- Material Enhancement : A study explored phloretic acid, a naturally occurring phenolic compound, as a renewable resource for introducing phenolic functionalities into molecules or macromolecules. This approach opens possibilities for a range of applications in materials science, emphasizing sustainable alternatives in material development (Trejo-Machin et al., 2017).
Biochemical Interactions
- Biochemical Interaction Studies : A study on 3-(trihydroxygermyl)propanoic acid demonstrated its potential to interact with diol-containing sugar compounds, indicating possible implications in physiological functions due to these interactions (Shimada et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDIMXHZLXGAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenoxy)propanoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


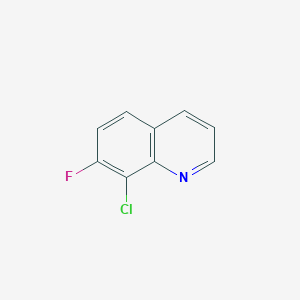

![N-(4-acetylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2492064.png)
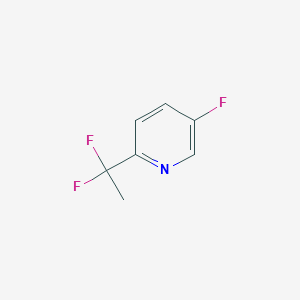
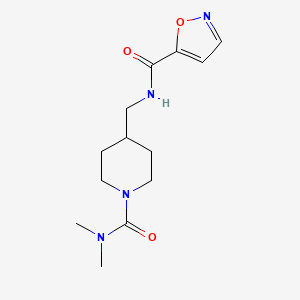

![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)
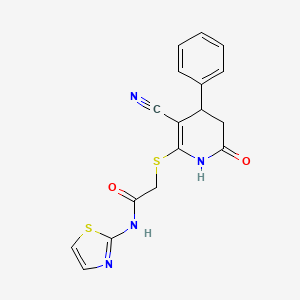
![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

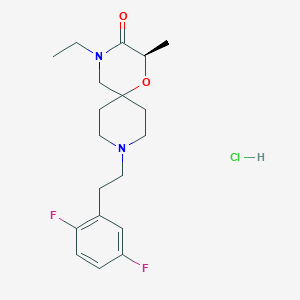
![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)